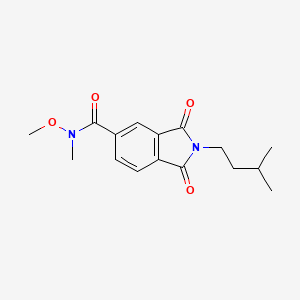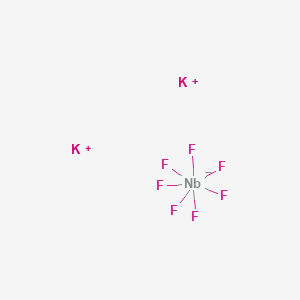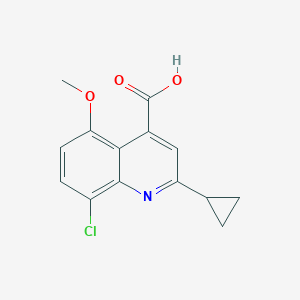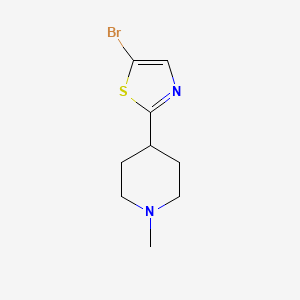
5-Bromo-4-(3-bromo-2-fluorophenyl)imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-(3-bromo-2-fluorophenyl)imidazole-2-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with bromine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(3-bromo-2-fluorophenyl)imidazole-2-carbaldehyde typically involves the cyclization of appropriately substituted precursors. One common method involves the reaction of 3-bromo-2-fluoroaniline with glyoxal in the presence of a base to form the imidazole ring, followed by bromination at the 5-position .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve yield and reduce reaction times, as well as the use of more efficient catalysts and reagents .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-(3-bromo-2-fluorophenyl)imidazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atoms.
Major Products
Oxidation: 5-Bromo-4-(3-bromo-2-fluorophenyl)imidazole-2-carboxylic acid.
Reduction: 5-Bromo-4-(3-bromo-2-fluorophenyl)imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-4-(3-bromo-2-fluorophenyl)imidazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-(3-bromo-2-fluorophenyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions makes it a valuable scaffold in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-4-(3-bromo-2-fluorophenyl)-1H-imidazole-2-carbaldehyde
- 4-(3-Bromo-2-fluorophenyl)-1H-imidazole-2-carbaldehyde
- 5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde
Uniqueness
5-Bromo-4-(3-bromo-2-fluorophenyl)imidazole-2-carbaldehyde is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H5Br2FN2O |
|---|---|
Poids moléculaire |
347.97 g/mol |
Nom IUPAC |
5-bromo-4-(3-bromo-2-fluorophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H5Br2FN2O/c11-6-3-1-2-5(8(6)13)9-10(12)15-7(4-16)14-9/h1-4H,(H,14,15) |
Clé InChI |
QKOAFZHOOAMEQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)F)C2=C(NC(=N2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine](/img/structure/B13710177.png)

![8'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B13710189.png)



![2-Amino-5-[2,2-dimethyl-4-(oxetan-3-yl)-1-piperazinyl]pyridine](/img/structure/B13710216.png)


